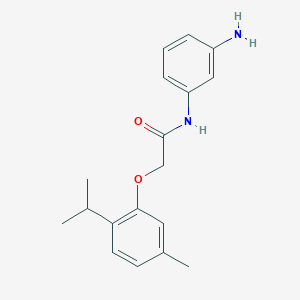

N-(3-Aminophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide

Description

Properties

IUPAC Name |

N-(3-aminophenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-12(2)16-8-7-13(3)9-17(16)22-11-18(21)20-15-6-4-5-14(19)10-15/h4-10,12H,11,19H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPKXRHYIDYGCHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Stepwise Synthesis

| Step | Reaction Description | Reagents and Conditions | Outcome |

|---|---|---|---|

| 1 | Reduction of 3-nitroaniline to 3-aminophenylamine | Hydrogen gas with palladium on carbon catalyst (Pd/C) under mild pressure and temperature | Selective reduction of nitro group to amino group without affecting other functional groups |

| 2 | Synthesis of 2-(2-isopropyl-5-methylphenoxy)acetic acid | Reaction of 2-isopropyl-5-methylphenol with chloroacetic acid under basic conditions (e.g., NaOH) | Formation of phenoxyacetic acid derivative via nucleophilic substitution |

| 3 | Amidation reaction to form final compound | Coupling of 3-aminophenylamine with 2-(2-isopropyl-5-methylphenoxy)acetic acid using carbodiimide coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and possibly catalytic amounts of DMAP (4-dimethylaminopyridine) in an aprotic solvent like dichloromethane or DMF | Formation of the amide bond yielding N-(3-aminophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide |

This synthetic route is favored for its specificity and relatively mild conditions, which preserve sensitive functional groups and afford good yields.

Alternative Synthetic Approaches

- Nucleophilic aromatic substitution: In some methods, the phenoxy group can be introduced by reacting 3-aminophenyl derivatives with haloacetates under basic conditions (e.g., K₂CO₃ in DMF), facilitating the formation of the ether linkage prior to amidation.

- Direct amidation of phenoxyacetic acid derivatives: Using activated esters or acid chlorides of 2-(2-isopropyl-5-methylphenoxy)acetic acid to react with 3-aminophenylamine can enhance coupling efficiency.

Industrial Scale Considerations

Industrial production of this compound would optimize the above steps by:

- Employing continuous flow reactors for better heat and mass transfer.

- Using automated catalyst recovery systems for palladium catalysts.

- Implementing in-line purification techniques such as crystallization or chromatography to ensure high purity.

- Optimizing stoichiometry and solvent recycling to reduce waste and cost.

Analytical Validation of the Preparation

Purity and Structural Confirmation

| Analytical Technique | Purpose | Typical Observations |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Assess purity and detect impurities | Sharp, single peak at characteristic retention time under reversed-phase conditions (C18 column, acetonitrile/water mobile phase) |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Confirm chemical structure | Signals corresponding to acetamide NH (~8.5 ppm), aromatic protons (6.5–7.5 ppm), methyl and isopropyl groups; carbonyl carbon peak in ¹³C NMR |

| Melting Point Determination | Assess compound purity and identity | Consistent melting point range around 75–84°C, matching literature or reference standards |

| Mass Spectrometry (MS) | Confirm molecular weight | Molecular ion peak at m/z ~298.4 corresponding to C18H22N2O2 |

These analytical methods collectively ensure the compound’s identity and purity, critical for subsequent applications.

Research Findings Related to Preparation

- The reduction of the nitro group is typically quantitative when using Pd/C and hydrogen, minimizing side reactions.

- Amidation using carbodiimide coupling agents like EDCI is efficient and produces minimal by-products compared to other coupling reagents.

- The phenoxyacetic acid intermediate can be isolated or used in situ depending on process scale and purification strategy.

- Optimization of reaction times, temperatures, and solvent choice impacts overall yield and purity significantly.

Summary Table of Preparation Parameters

| Parameter | Typical Condition | Notes |

|---|---|---|

| Nitro group reduction | H₂, Pd/C, room temp, atmospheric pressure | Mild, selective |

| Phenol ether formation | 2-isopropyl-5-methylphenol + chloroacetic acid, NaOH, reflux | Nucleophilic substitution |

| Amidation | EDCI, DMAP, DCM or DMF, 0–25°C, 4–24 h | High coupling efficiency |

| Purification | Recrystallization or chromatographic methods | Ensures >98% purity |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

Reduction: Reduction reactions can target the phenoxyacetamide moiety, potentially leading to the formation of simpler amides or alcohols.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of simpler amides or alcohols.

Substitution: Introduction of halogen or nitro groups on the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

N-(3-Aminophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide is investigated for its potential therapeutic properties, especially in relation to:

- Anti-inflammatory Activity : Research indicates that compounds similar to N-(3-Aminophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide may inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .

- Anticancer Properties : Studies have shown that certain derivatives exhibit cytotoxic effects against cancer cell lines. These compounds may induce apoptosis or inhibit cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell survival .

Biological Research

The compound is also explored for its interactions with biological systems:

- Osteoclast Inhibition : Similar compounds have demonstrated the ability to inhibit osteoclast differentiation and function, which is crucial for treating osteoporosis. For example, N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide has been shown to significantly inhibit bone resorption and osteoclast formation in vitro .

- Enzyme Modulation : The compound may act as a modulator of specific enzymes or receptors, influencing various biochemical pathways. This property is vital for developing drugs targeting metabolic diseases or cancers .

Case Study 1: Osteoporosis Treatment

In a study involving ovariectomized mice, a derivative similar to N-(3-Aminophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide was shown to prevent bone loss by inhibiting osteoclast activity. The results were assessed using micro-computed tomography (micro-CT) and histological analysis, confirming the compound's protective effects against bone resorption induced by estrogen deficiency .

Case Study 2: Cancer Cell Line Studies

Research on various derivatives indicated that these compounds could selectively induce apoptosis in specific cancer cell lines while sparing normal cells. This selectivity is crucial for developing safer cancer therapies with fewer side effects .

Mechanism of Action

The mechanism of action of N-(3-Aminophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between N-(3-Aminophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide and its analogs.

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Structural and Functional Analysis

Anti-inflammatory Activity

The target compound’s anti-inflammatory activity is attributed to its aminophenyl group, which facilitates hydrogen bonding with inflammatory mediators like COX-2.

Anticancer Mechanisms

The isopropyl and methyl groups in the phenoxy moiety enhance hydrophobic interactions with cancer cell membranes or protein pockets. Comparatively, N-(3-Chloro-4-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide () introduces a chloro substituent, which may improve DNA alkylation but increase toxicity risks .

Antimicrobial Properties

Compounds like N-[3-(1,3-Benzoxazol-2-yl)-2-methylphenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide () exhibit antifungal activity due to the benzoxazole ring’s ability to inhibit fungal cytochrome P450 enzymes. The target compound’s aminophenyl group lacks this specificity, highlighting how structural variations redirect biological activity .

Key Research Findings

- Bioavailability: The aminophenyl group in the target compound improves water solubility compared to acetylated analogs (), enhancing oral bioavailability .

- Selectivity: Substitution at the phenyl ring’s 3-position (aminophenyl) versus 4-position () alters target selectivity. For example, 4-amino-2-methylphenyl derivatives may preferentially bind bacterial enzymes .

- Toxicity: Chloro-substituted analogs () show higher cytotoxicity in normal cells, limiting therapeutic windows compared to the target compound .

Biological Activity

N-(3-Aminophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by data tables, case studies, and recent research findings.

Chemical Structure and Properties

N-(3-Aminophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide features a distinctive structure that contributes to its biological activity. The presence of an amino group and a phenoxy moiety enhances its interaction with biological targets.

The mechanism of action for N-(3-Aminophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide involves:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can modulate the activity of receptors on cell surfaces, influencing cellular responses.

- Gene Expression Alteration : The compound may affect gene expression related to its biological effects .

Antimicrobial Activity

Research has indicated that N-(3-Aminophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, highlighting its potential as an antibacterial agent.

Anticancer Activity

The compound has been evaluated for its anticancer properties across multiple cancer cell lines. Notably, it has demonstrated:

- Cell Viability Reduction : Studies indicate that the compound significantly reduces cell viability in cancer cell lines such as MCF7 (breast cancer) and HEPG2 (liver cancer).

- Mechanisms of Induction : The anticancer effects are believed to be mediated through apoptosis and autophagy induction .

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 1.95 | Apoptosis induction |

| HEPG2 | 2.36 | Autophagy activation |

| A375 (Melanoma) | 3.45 | Cell cycle arrest |

*IC50 values indicate the concentration required to inhibit 50% of cell viability.

Table 2: Antimicrobial Activity Results

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | 15 | 32 µg/mL |

| S. aureus | 18 | 16 µg/mL |

Case Studies

-

Study on Anticancer Properties :

A study conducted by Zhang et al. demonstrated that derivatives similar to N-(3-Aminophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide exhibited potent inhibition against several cancer cell lines, with IC50 values lower than standard chemotherapeutic agents . -

Antimicrobial Testing :

Research published in MDPI indicated that this compound showed promising results in inhibiting bacterial growth, particularly against gram-positive bacteria, making it a candidate for further development as an antibacterial drug .

Q & A

Q. What are the established synthetic routes for N-(3-Aminophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide, and how is purity validated?

Answer: The compound can be synthesized via multi-step reactions starting with substituted phenols and acetamide derivatives. A common approach involves:

Step 1: Reacting 3-aminophenol with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide intermediate.

Step 2: Coupling the intermediate with 2-isopropyl-5-methylphenol under nucleophilic aromatic substitution conditions (e.g., using K₂CO₃ as a base in a polar aprotic solvent like DMF) .

Purity Validation:

- HPLC : Retention time and peak area analysis under reversed-phase conditions (C18 column, acetonitrile/water mobile phase) .

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm structural integrity (e.g., characteristic peaks for the acetamide NH at ~8.5 ppm and aromatic protons at 6.5–7.5 ppm) .

- Melting Point : Consistency with literature values (e.g., analogs in similar structures report melting points between 75–84°C) .

Q. How can solubility and stability be systematically evaluated for this compound in preclinical studies?

Answer:

- Solubility Testing :

- Solvent Screening : Use DMSO as a stock solution, followed by dilution in PBS (pH 7.4) or simulated biological fluids. Measure solubility via UV-Vis spectroscopy at λmax (typically 270–300 nm for aromatic acetamides) .

- LogP Determination : Reverse-phase HPLC to estimate partition coefficients, critical for predicting membrane permeability .

- Stability Assessment :

- Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (acid/base). Monitor degradation via LC-MS .

- Storage Recommendations : Store at –20°C in amber vials under inert atmosphere to prevent oxidation of the aminophenyl group .

Q. What spectroscopic techniques are most effective for characterizing the molecular structure?

Answer:

- FTIR : Identify functional groups (e.g., N–H stretch at ~3300 cm⁻¹, C=O stretch at ~1650 cm⁻¹) .

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., analogs like N-(4-methoxyphenyl)acetamide show monoclinic systems with P2₁/c space groups) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated [M+H]⁺ for C₁₈H₂₂N₂O₂: 298.1676) .

Advanced Research Questions

Q. How can computational methods predict the compound’s bioactivity and binding mechanisms?

Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Focus on hydrogen bonding between the acetamide group and active-site residues .

- HOMO-LUMO Analysis : Calculate frontier molecular orbitals via DFT (B3LYP/6-31G* basis set) to predict reactivity and electron transfer potential .

- ADMET Prediction : Tools like SwissADME to estimate absorption, toxicity, and metabolic pathways (e.g., cytochrome P450 interactions) .

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

Answer:

- Variable Control : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .

- Orthogonal Assays : Confirm antimicrobial activity via both broth microdilution (MIC) and disk diffusion methods. Cross-validate with in silico predictions .

- Purity Reassessment : Use LC-MS to rule out impurities (e.g., residual solvents or byproducts) as confounding factors .

Q. How can in vitro pharmacological activity be optimized through structure-activity relationship (SAR) studies?

Answer:

- Analog Synthesis : Modify substituents (e.g., replace isopropyl with tert-butyl to enhance lipophilicity) and test activity against target enzymes .

- Pharmacophore Mapping : Identify critical moieties (e.g., the aminophenyl group’s role in hydrogen bonding) using 3D-QSAR models .

- Dose-Response Curves : Use IC₅₀ values to compare potency across derivatives. For example, methyl-substituted analogs may show 2–3-fold higher activity .

Q. What methodologies quantify the compound’s interaction with biological membranes or proteins?

Answer:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka, kd) with immobilized receptors .

- Fluorescence Quenching : Monitor tryptophan residue fluorescence in serum albumin to estimate binding constants (e.g., Kb ~10⁴ M⁻¹) .

- Circular Dichroism (CD) : Detect conformational changes in proteins upon ligand binding (e.g., α-helix to β-sheet transitions) .

Q. How do environmental factors (pH, temperature) influence degradation pathways?

Answer:

- pH-Dependent Stability : Use LC-MS to identify hydrolysis products. Acidic conditions may cleave the acetamide bond, while alkaline conditions degrade the phenoxy group .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td) and activation energy via Arrhenius plots .

- Light Exposure Studies : Monitor photodegradation products (e.g., nitroso derivatives) under UV/Vis irradiation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.